molecular formula C12H18N6 B1677064 2,4-Diamino-6,7-diisopropylpteridine CAS No. 3810-29-5

2,4-Diamino-6,7-diisopropylpteridine

Cat. No.: B1677064
CAS No.: 3810-29-5
M. Wt: 246.31 g/mol
InChI Key: LIVXWXAMTVJGCO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diamino-6,7-diisopropylpteridine typically involves the reaction of appropriate pteridine precursors with isopropylamine under controlled conditions. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6,7-diisopropylpteridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4-diamino-6,7-diisopropylpteridine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby interfering with their normal function. The pathways involved include the inhibition of folate metabolism, which is crucial for the survival of certain microorganisms .

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-6,7-diphenylpteridine: Another pteridine derivative with similar chemical properties but different substituents.

    2,4-Diamino-6,7-dimethylpteridine: A compound with methyl groups instead of isopropyl groups.

Uniqueness

2,4-Diamino-6,7-diisopropylpteridine is unique due to its specific isopropyl substituents, which confer distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable reagent in various chemical and biological applications .

Properties

IUPAC Name

6,7-di(propan-2-yl)pteridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6/c1-5(2)7-8(6(3)4)16-11-9(15-7)10(13)17-12(14)18-11/h5-6H,1-4H3,(H4,13,14,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVXWXAMTVJGCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(N=C(N=C2N=C1C(C)C)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90191512
Record name O 129
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3810-29-5
Record name O 129
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003810295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O 129
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
2,4-Diamino-6,7-diisopropylpteridine
Reactant of Route 6
2,4-Diamino-6,7-diisopropylpteridine

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